molecular formula C5H7FO2S B13628483 4-Pentyne-1-sulfonyl fluoride

4-Pentyne-1-sulfonyl fluoride

Cat. No.: B13628483
M. Wt: 150.17 g/mol
InChI Key: XOBKMWLSNULJGK-UHFFFAOYSA-N
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Description

4-Pentyne-1-sulfonyl fluoride is an organic compound with the molecular formula C5H7FO2S It is a member of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance

Preparation Methods

The synthesis of 4-Pentyne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents such as thionyl fluoride or Xtalfluor-E®. This method typically yields high purity products under mild reaction conditions . Another method involves the direct fluorosulfonylation of alkyne precursors using fluorosulfonyl radicals, which offers a concise and efficient route to produce sulfonyl fluorides .

Chemical Reactions Analysis

4-Pentyne-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

    Addition Reactions: The alkyne group in the compound can undergo addition reactions with various reagents.

Common reagents used in these reactions include potassium fluoride, thionyl fluoride, and phase transfer catalysts like 18-crown-6-ether . The major products formed from these reactions are typically sulfonamide derivatives and other functionalized sulfonyl compounds.

Scientific Research Applications

4-Pentyne-1-sulfonyl fluoride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Pentyne-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react selectively with nucleophilic sites in biomolecules. This selective reactivity makes it an effective covalent probe for studying enzyme active sites and protein interactions . The compound’s ability to form stable sulfur-fluorine bonds contributes to its utility in various applications.

Comparison with Similar Compounds

4-Pentyne-1-sulfonyl fluoride can be compared to other sulfonyl fluorides such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar electrophilic properties, this compound is unique due to its alkyne group, which provides additional reactivity and versatility in synthetic applications . Other similar compounds include sulfonyl chlorides and sulfonamides, which differ in their reactivity and stability profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of stability and reactivity, along with its ability to form covalent bonds with biomolecules, makes it a valuable tool in organic synthesis, chemical biology, medicinal chemistry, and materials science.

Properties

Molecular Formula

C5H7FO2S

Molecular Weight

150.17 g/mol

IUPAC Name

pent-4-yne-1-sulfonyl fluoride

InChI

InChI=1S/C5H7FO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2

InChI Key

XOBKMWLSNULJGK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCS(=O)(=O)F

Origin of Product

United States

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